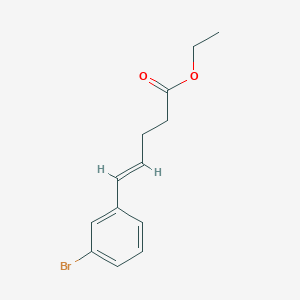

Ethyl 5-(3-bromophenyl)pent-4-enoate

Description

Ethyl 5-(3-bromophenyl)pent-4-enoate is an α,β-unsaturated ester featuring a brominated aromatic substituent at the 3-position of the phenyl ring and an ethyl ester group. Its structure comprises a pent-4-enoate backbone with a conjugated double bond, which enhances its reactivity in cycloadditions, nucleophilic substitutions, and cross-coupling reactions. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name |

ethyl (E)-5-(3-bromophenyl)pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11/h3,5-8,10H,2,4,9H2,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBURMZLJXVUDS-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C=C/C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-bromophenyl)pent-4-enoate typically involves the reaction of 3-bromobenzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, forming the desired product with high yield.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the double bond can yield saturated esters.

Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated esters.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

Ethyl 5-(3-bromophenyl)pent-4-enoate exhibits several key reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : The double bond can be reduced to yield saturated esters.

- Substitution : The bromine atom can be replaced with various nucleophiles (amines, thiols).

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate or chromium trioxide | Acidic medium |

| Reduction | Hydrogen gas with palladium catalyst | Varies |

| Substitution | Sodium hydride or strong bases | Polar aprotic solvents |

Organic Synthesis

This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in further chemical reactions.

Medicinal Chemistry

This compound has potential applications as a precursor for pharmaceutical agents. The bromophenyl moiety may enhance biological activity through specific interactions with molecular targets, such as enzymes or receptors.

Biological Studies

In biochemical research, this compound is employed to study enzyme-substrate interactions. Its ability to act as a probe in assays facilitates the understanding of biochemical pathways.

Industrial Applications

The compound is also used in the production of specialty chemicals and materials, leveraging its reactivity for industrial processes.

Case Studies

Case Study 1: Synthesis of α-Diazo Compounds

A study demonstrated the use of this compound in synthesizing α-diazo carbonyl compounds through base-catalyzed allylation reactions. This method showcased the compound's versatility as a synthetic intermediate, resulting in high yields of desired products under mild conditions .

Case Study 2: Biological Activity Assessment

Research indicated that derivatives of this compound exhibited varying biological activities based on the position of substituents on the phenyl ring. This positional isomerism significantly impacts their reactivity and potential therapeutic effects .

Comparison with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| This compound | Bromine at meta position | Distinct reactivity profile |

| Ethyl 5-(4-bromophenyl)pent-4-enoate | Bromine at para position | Different biological activity |

| Ethyl 5-(2-bromophenyl)pent-4-enoate | Bromine at ortho position | Unique steric effects |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π stacking interactions, while the ester functionality can undergo hydrolysis to release active metabolites. These interactions and transformations are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of Ethyl 5-(3-bromophenyl)pent-4-enoate include:

Key Observations:

- Chain Length and Substituents: this compound’s pent-4-enoate chain provides greater conformational flexibility compared to shorter analogs like (E)-Ethyl 4-bromo-3-methyl-2-butenoate. This influences solubility and reactivity in cross-coupling reactions.

- Ester Groups : Ethyl esters generally exhibit higher stability under basic conditions compared to methyl esters (e.g., in ), which may hydrolyze more readily.

Biological Activity

Ethyl 5-(3-bromophenyl)pent-4-enoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, relevant case studies, and research findings, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a pent-4-enoate ester. The molecular formula is , with a molecular weight of 281.14 g/mol. The compound exists in an E configuration, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.14 g/mol |

| CAS Number | 1824836-72-7 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound primarily arises from its interactions with specific molecular targets, including enzymes and receptors. The bromophenyl group is likely to participate in π-π stacking interactions , enhancing the compound's binding affinity to biological targets. Additionally, the ester functionality can undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Key Biological Interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that similar compounds have shown anti-proliferative effects against various cancer cell lines, indicating potential for development as anticancer agents.

- Antimicrobial Activity : Compounds with structural similarities have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

- Anti-inflammatory Effects : The brominated phenyl group may enhance the compound's anti-inflammatory potential by modulating inflammatory pathways.

Study 1: Anticancer Activity

A study explored the anti-proliferative effects of various brominated compounds on cancer cell lines. This compound was evaluated alongside other derivatives, revealing significant inhibition of cell growth in certain lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibitory effects, supporting further investigation into its potential as an antimicrobial agent .

Research Findings

Recent investigations into related compounds have provided insights into the biological activity of this compound:

- Enzyme Interaction Studies : Research demonstrated that compounds with similar structures can effectively interact with enzymes involved in drug metabolism, potentially influencing pharmacokinetics and toxicity profiles.

- Pharmacological Profiles : The compound's unique structure allows for diverse pharmacological interactions, which may lead to novel therapeutic applications in treating various diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.